(S)-(+)-2-Nonyl isothiocyanate
Overview
Description
(S)-(+)-2-Nonyl isothiocyanate: is an organic compound characterized by the presence of an isothiocyanate group attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Nonyl isothiocyanate typically involves the reaction of (2S)-2-aminononane with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows: [ \text{(2S)-2-aminononane} + \text{thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Nonyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Produced through reduction reactions.
Scientific Research Applications
Chemistry: (S)-(+)-2-Nonyl isothiocyanate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study enzyme inhibition. The isothiocyanate group can covalently modify active site residues, providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in drug development. Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Nonyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
- (2S)-2-isothiocyanatobutane
- (2S)-2-isothiocyanatohexane
- (2S)-2-isothiocyanatooctane
Comparison: Compared to its shorter-chain analogs, (S)-(+)-2-Nonyl isothiocyanate has a longer hydrophobic tail, which can influence its solubility and reactivity. This makes it more suitable for applications requiring hydrophobic interactions, such as in the synthesis of lipophilic drugs or materials.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique reactivity and properties make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-2-isothiocyanatononane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPOQQFZEYBCRM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704828 | |
Record name | (2S)-2-Isothiocyanatononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-86-1 | |
Record name | (2S)-2-Isothiocyanatononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Isothiocyanatononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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